Calmagite
CAS No.: 3147-14-6
Cat. No.: VC0006659
Molecular Formula: C₁₇H₁₄N₂O₅S
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3147-14-6 |
---|---|
Molecular Formula | C₁₇H₁₄N₂O₅S |
Molecular Weight | 358.4 g/mol |
IUPAC Name | 3-hydroxy-4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalene-1-sulfonic acid |
Standard InChI | InChI=1S/C17H14N2O5S/c1-10-6-7-14(20)13(8-10)18-19-17-12-5-3-2-4-11(12)16(9-15(17)21)25(22,23)24/h2-9,20-21H,1H3,(H,22,23,24) |
Standard InChI Key | ASFVMSDYPYMUFL-ZPHPHTNESA-N |
Isomeric SMILES | CC1=CC(=C(C=C1)O)N/N=C\2/C3=CC=CC=C3C(=CC2=O)S(=O)(=O)O |
SMILES | CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O |
Canonical SMILES | CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O |
Chemical Identity and Structural Characteristics
Calmagite (CAS No. 3147-14-6) is systematically named 3-hydroxy-4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenesulfonic acid . Its molecular formula, C₁₇H₁₄N₂O₅S, corresponds to a molecular weight of 358.37 g/mol . The compound manifests as a brownish-black crystalline powder with a phenolic odor and a melting point of 330°C .
Solubility and Stability
Calmagite exhibits solubility in polar solvents:
Solvent | Solubility (mg/mL) |
---|---|
Water | 6.0 (at 25°C) |
DMSO | 16.74 (at 25°C) |
Stability is contingent on storage conditions; refrigeration (2–8°C) in airtight, light-protected containers preserves integrity for up to 60 months .
Synthesis and Purification
Commercial calmagite is synthesized via diazo coupling between 2-hydroxy-5-methylaniline and 3-hydroxynaphthalene-1-sulfonic acid. Post-synthesis purification involves:
-
Column partition chromatography using cellulose matrices.
-
Adsorption chromatography on nonpolar adsorbents (e.g., C18 silica) .
This protocol yields >99% purity, validated by thin-layer chromatography and ion-pair titrations .
Analytical Applications in Metal Quantitation
Complexometric Titration with EDTA
Calmagite serves as a metallochromic indicator in EDTA titrations. In alkaline media (pH 10–12), it binds Mg²⁺/Ca²⁺, forming a wine-red complex () . EDTA displaces calmagite from the metal complex, inducing a color transition to blue or orange at the endpoint .
Interference Mitigation
-
EGTA addition selectively chelates Ca²⁺, enabling Mg²⁺-specific analysis .
-
Chelator masking agents (e.g., cyanide, triethanolamine) suppress interference from Fe³⁺ and Al³⁺ .
Spectrophotometric Magnesium Assay
Clinical laboratories employ calmagite in automated magnesium assays (serum/plasma/urine) :
-
Procedure:
Parameter | Intra-Assay CV (%) | Inter-Assay CV (%) |
---|---|---|
Precision (2.39 mg/dL) | 1.18 | 2.99 |
Precision (4.01 mg/dL) | 1.73 | 3.22 |
Physicochemical Properties
Acid-Base Behavior
Calmagite undergoes stepwise deprotonation:
The molar absorptivity () of HL⁻ (520 nm) is 4.3 × 10⁴ L·mol⁻¹·cm⁻¹ .
Spectral Characteristics
Species | (nm) | (L·mol⁻¹·cm⁻¹) |
---|---|---|
H₂L | 450 | 1.2 × 10⁴ |
HL⁻ | 520 | 4.3 × 10⁴ |
Mg-HL⁻ complex | 520 | 5.5 × 10⁴ |
Recent Advances and Research Trends
-
Chemometric Integration: Rasouli et al. (2016) coupled calmagite with partial least squares regression for simultaneous Ca²⁺/Mg²⁺ detection in environmental samples, achieving R² > 0.99 .
-
High-Throughput Automation: Adoption in clinical analyzers (e.g., Roche Cobas®) has reduced interoperator variability to <3% CV .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume